

A Head-to-Head In Vitro Comparison: CDK5-IN-4 vs. Roscovitine

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For researchers in neurobiology, oncology, and drug discovery, the selective inhibition of Cyclin-Dependent Kinase 5 (CDK5) remains a critical area of investigation. This guide provides an objective in vitro comparison of two prominent CDK5 inhibitors: **CDK5-IN-4** and Roscovitine. We present a synthesis of their biochemical profiles, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Biochemical Potency and Selectivity

The in vitro inhibitory activities of **CDK5-IN-4** and Roscovitine have been characterized against a panel of kinases, revealing distinct potency and selectivity profiles. While both compounds effectively inhibit CDK5, their off-target effects differ significantly.



Target Kinase	CDK5-IN-4 IC50 (μM)[1]	Roscovitine IC50 (μM)
CDK5/p25	9.8	0.16[1]
CDK1/cyclin B	Not Reported	0.65[1]
CDK2/cyclin A	6.24	0.7[1]
CDK2/cyclin E	Not Reported	0.7[1]
CDK7/cyclin H	Not Reported	0.49
CDK9	1.76	Not Reported
GSK-3α	0.98	Not Reported
GSK-3β	4.00	Not Reported

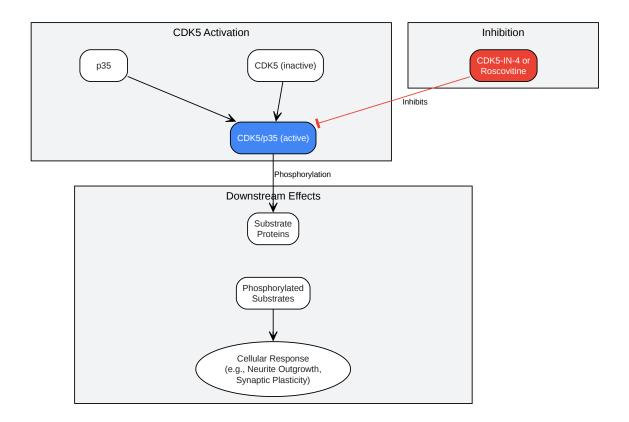
Key Observations:

- Potency: Roscovitine demonstrates significantly higher potency against CDK5/p25 (IC50 of 0.16 μM) compared to CDK5-IN-4 (IC50 of 9.8 μM)[1].
- Selectivity: Roscovitine exhibits broad activity against several cyclin-dependent kinases, including CDK1, CDK2, and CDK7[1]. In contrast, CDK5-IN-4, while less potent against CDK5, shows notable inhibitory activity against GSK-3α/β and CDK9, suggesting a different off-target profile[1].

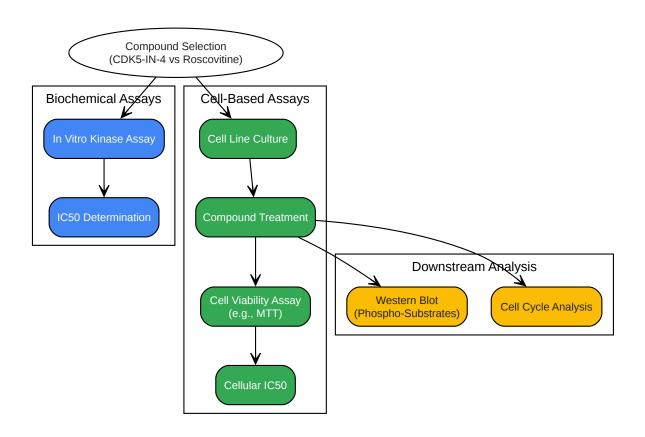
Signaling Pathway Context

CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes. Its activity is tightly regulated by its binding to activators like p35. Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancers.









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References

- 1. medchemexpress.com [medchemexpress.com]
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